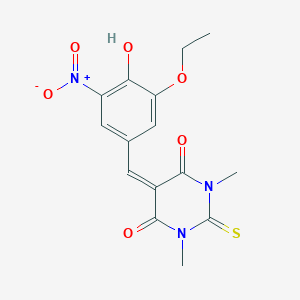![molecular formula C18H18BrNO2 B5915480 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one, also known as BPEB, is a chemical compound that belongs to the class of arylbutanone derivatives. BPEB is a potent and selective dopamine transporter (DAT) ligand that has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one involves its selective binding to DAT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By binding to DAT, 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one can inhibit the reuptake of dopamine, leading to an increase in the levels of dopamine in the brain.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has been shown to have a number of biochemical and physiological effects. 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one can increase the levels of dopamine in the brain, which can help alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD. 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has also been shown to have anxiolytic and antidepressant effects, which may make it useful in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is its high selectivity for DAT. This makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one. One direction is the development of more potent and selective DAT ligands. Another direction is the investigation of the effects of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one on other neurotransmitter systems in the brain. Finally, the potential use of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one in the treatment of other neurological disorders such as drug addiction and schizophrenia should be explored.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is a potent and selective DAT ligand that has been extensively studied for its potential use in the treatment of various neurological disorders. 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has a number of biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one is a multistep process that involves the reaction of 4-bromobenzaldehyde with 2-ethoxyaniline to form 4-bromo-2-ethoxybenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, which is finally reduced to 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one has been shown to selectively bind to DAT, which is a protein that regulates the levels of dopamine in the brain. By binding to DAT, 1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one can increase the levels of dopamine in the brain, which can help alleviate the symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-ethoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-3-22-18-7-5-4-6-16(18)20-13(2)12-17(21)14-8-10-15(19)11-9-14/h4-12,20H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUAGXVDJXGSF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(2-ethoxyanilino)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)

![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)
![3-{3-(3-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915445.png)

![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5915503.png)
![methyl 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5915506.png)
![methyl {2-bromo-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915514.png)